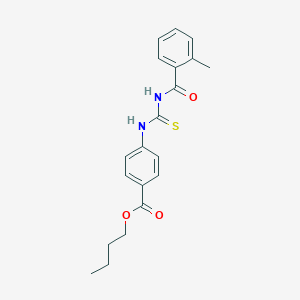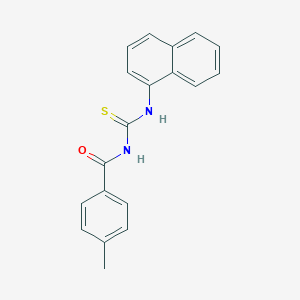
butyl 431103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
butyl 431103 is a complex organic compound with the molecular formula C20H22N2O3S It is characterized by its unique structure, which includes aromatic rings, ester, and urea functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 431103 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with butyl alcohol to form butyl 4-aminobenzoate. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
butyl 431103 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
butyl 431103 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butyl 431103 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Butyl 4-aminobenzoate: A precursor in the synthesis of the target compound.
2-methylphenyl isothiocyanate: Another precursor used in the synthesis.
Other carbamothioyl derivatives: Compounds with similar structures but different substituents.
Uniqueness
butyl 431103 is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
属性
分子式 |
C20H22N2O3S |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
butyl 4-[(2-methylbenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-13-25-19(24)15-9-11-16(12-10-15)21-20(26)22-18(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,26) |
InChI 键 |
BKPWXPQGSSMBBX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410430.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410431.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410433.png)
![N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410434.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B410435.png)
![2-chloro-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410436.png)
![2-methyl-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410437.png)
![4-methyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B410439.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410440.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410443.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410445.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

![N-[(2-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410448.png)
